molecular formula C10H18O3 B14431182 Methyl 2,5,5-trimethyl-4-oxohexanoate CAS No. 77903-57-2

Methyl 2,5,5-trimethyl-4-oxohexanoate

Katalognummer: B14431182
CAS-Nummer: 77903-57-2
Molekulargewicht: 186.25 g/mol
InChI-Schlüssel: AYFCJJGXDYVQAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2,5,5-trimethyl-4-oxohexanoate is an organic compound with the molecular formula C10H18O3 It is a methyl ester derivative of 2,5,5-trimethyl-4-oxohexanoic acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 2,5,5-trimethyl-4-oxohexanoate can be synthesized through several methods. One common approach involves the reaction of methyl 4,4-dimethyl-3-oxopentanoate with methylene iodide and diethylzinc in methylene chloride. The reaction is carried out under nitrogen atmosphere to prevent oxidation and moisture interference. The product is then purified by vacuum distillation from anhydrous potassium carbonate .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The reaction mixture is typically stirred and maintained at specific temperatures to ensure optimal yield and purity. Post-reaction, the product is isolated and purified using techniques such as distillation and recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2,5,5-trimethyl-4-oxohexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under acidic or basic conditions.

Major Products Formed

    Oxidation: 2,5,5-trimethyl-4-oxohexanoic acid.

    Reduction: Methyl 2,5,5-trimethyl-4-hydroxyhexanoate.

    Substitution: Various amides and esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 2,5,5-trimethyl-4-oxohexanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which methyl 2,5,5-trimethyl-4-oxohexanoate exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The keto group in the compound can participate in various reactions, such as nucleophilic addition, which is crucial for its reactivity and function in different contexts.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 4-oxohexanoate: Similar structure but lacks the additional methyl groups at positions 2 and 5.

    Methyl 5,5-dimethyl-4-oxohexanoate: Similar but with different substitution patterns on the carbon chain.

Uniqueness

Methyl 2,5,5-trimethyl-4-oxohexanoate is unique due to its specific substitution pattern, which can influence its reactivity and physical properties. The presence of three methyl groups provides steric hindrance, affecting how the compound interacts with other molecules and participates in chemical reactions.

Eigenschaften

CAS-Nummer

77903-57-2

Molekularformel

C10H18O3

Molekulargewicht

186.25 g/mol

IUPAC-Name

methyl 2,5,5-trimethyl-4-oxohexanoate

InChI

InChI=1S/C10H18O3/c1-7(9(12)13-5)6-8(11)10(2,3)4/h7H,6H2,1-5H3

InChI-Schlüssel

AYFCJJGXDYVQAL-UHFFFAOYSA-N

Kanonische SMILES

CC(CC(=O)C(C)(C)C)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.